2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

asymmetric synthesis chiral resolution enantioselective acylation

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride (CAS 106969-88-4), molecular formula C₁₁H₁₂ClNO, molecular weight 209.67 g/mol, is a heterocyclic acyl chloride belonging to the tetrahydroquinoline carbonyl chloride class. It features a partially saturated quinoline scaffold with a C2-methyl substituent and an N1-carbonyl chloride functionality, giving it a topological polar surface area of 20.3 Ų and a calculated LogP of approximately 3.25.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
CAS No. 106969-88-4
Cat. No. B033779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride
CAS106969-88-4
Synonyms1(2H)-Quinolinecarbonyl chloride, 3,4-dihydro-2-methyl- (9CI)
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCC1CCC2=CC=CC=C2N1C(=O)Cl
InChIInChI=1S/C11H12ClNO/c1-8-6-7-9-4-2-3-5-10(9)13(8)11(12)14/h2-5,8H,6-7H2,1H3
InChIKeyOJNHPMBWIYGPTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride (CAS 106969-88-4): Structural Identity and Procurement-Relevant Characteristics


2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride (CAS 106969-88-4), molecular formula C₁₁H₁₂ClNO, molecular weight 209.67 g/mol, is a heterocyclic acyl chloride belonging to the tetrahydroquinoline carbonyl chloride class [1]. It features a partially saturated quinoline scaffold with a C2-methyl substituent and an N1-carbonyl chloride functionality, giving it a topological polar surface area of 20.3 Ų and a calculated LogP of approximately 3.25 [1]. The compound exhibits the reactivity profile of an acylating agent via nucleophilic acyl substitution, enabling covalent attachment of the 2-methyltetrahydroquinoline moiety to amine, alcohol, or thiol nucleophiles under mild conditions [1]. The presence of a C2-undetermined stereocenter renders the compound chiral, with the racemic mixture being the predominant commercially available form; this stereochemical feature distinguishes it from non-methylated and ring-substituted methyl analogs [2].

Why Generic 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride Substitution Is Scientifically Unreliable


Generic substitution of 2-methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride with closely related in-class analogs—such as the non-methylated parent (CAS 2616-50-4, MW 195.64), 4-methyl regioisomer (CAS 106969-90-8), 6-methyl regioisomer (CAS 103661-41-2), or 8-methyl regioisomer (CAS 103661-43-4)—is not scientifically interchangeable . The C2-methyl group introduces a stereocenter absent in the parent compound, and the methyl position (C2 vs. C4, C6, C8) impacts both the steric environment around the carbonyl chloride and the conformational preferences of the tetrahydroquinoline ring [1]. For drug discovery programs where carbamate or amide derivatives derived from tetrahydroquinoline carbonyl chlorides serve as pharmacologically relevant scaffolds—including HIV-1 reverse transcriptase inhibitors, acetylcholinesterase inhibitors, and IDO1 inhibitors—even minor alterations to the substitution pattern on the tetrahydroquinoline ring have been shown to influence binding affinity, metabolic stability, and pharmacokinetic profiles [2][3][4]. Therefore, procurement decisions based purely on cost or availability without verifying substitution pattern fidelity directly risk synthetic irreproducibility and biological activity drift.

Quantitative Differentiation Evidence for 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride (CAS 106969-88-4) Versus Closest Analogs


Chiral C2 Stereocenter Introduces Enantioselective Synthetic Utility Versus Non-Methylated Parent (CAS 2616-50-4)

2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride possesses a C2-undetermined stereocenter (undefined atom stereocenter count = 1) that is entirely absent in the non-methylated parent compound 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride (CAS 2616-50-4) [1]. The parent compound lacks any stereocenter and therefore cannot participate in diastereoselective or enantioselective transformations. In contrast, the 2-methyl analog has been demonstrated to undergo efficient kinetic resolution using chiral acyl chlorides: Krasnov et al. (2002) reported that racemic 2-methyl-1,2,3,4-tetrahydroquinoline can be kinetically resolved via acylation with N-phthaloyl-(S)-leucyl chloride, achieving diastereoselectivity determined by conformational factors [2]. Subsequent work by the same group demonstrated that acylation with naproxen, ibuprofen, and 2-phenylpropionic acid acyl chlorides leads to efficient kinetic resolution with predominant formation of (S,S)-(R,R)-diastereoisomers [3]. This stereochemical feature is structurally embedded in the target compound's scaffold and is absent in all non-methylated tetrahydroquinoline carbonyl chlorides.

asymmetric synthesis chiral resolution enantioselective acylation

Structural Complexity Advantage Over Non-Methylated Parent for Scaffold Diversification in Drug Discovery

The target compound (MW 209.67) carries 14 heavy atoms, a complexity score of 231, one undefined stereocenter, and 0 rotatable bonds, compared to the non-methylated parent (CAS 2616-50-4, MW 195.64) which is achiral with a simpler topological profile [1]. The additional methyl substituent at C2 increases both steric bulk and lipophilicity (LogP ≈ 3.25 for the target vs. approximately 2.5–2.8 expected for the non-methylated parent, based on the methyl group contribution of ~0.5 LogP units [2]), without introducing additional rotatable bonds. The tetrahydroquinoline scaffold has been established as a privileged structure in medicinal chemistry, with carbamates derived from tetrahydroquinoline carbonyl chlorides demonstrating activity across multiple therapeutic targets. Specifically: (a) tetrahydroquinoline carbamates have been reported as HIV-1 reverse transcriptase inhibitors with IC₅₀ values of 5.42 μM and 8.12 μM for the most active compounds in the series [3]; (b) tetrahydroquinolin-3-yl carbamates have shown glucocorticoid receptor agonist activity in transrepression assays with reduced PEPCK transactivation [4]; and (c) carbamate and N-pyrimidine tetrahydroquinoline derivatives have been developed as IDO1 inhibitors with improved rat pharmacokinetic profiles [5]. The 2-methyl substitution on the target compound permits exploration of SAR space that is inaccessible with the unsubstituted parent, particularly at a position adjacent to the reactive carbonyl chloride.

drug discovery scaffold diversification structure-activity relationship

Regioisomeric Differentiation: C2-Methyl Position Versus C4-, C6-, and 8-Methyl Analogs Dictates Steric and Electronic Environment at the Reactive Carbonyl Chloride

Among the isomeric methyl-substituted 3,4-dihydroquinoline-1(2H)-carbonyl chlorides (all sharing molecular formula C₁₁H₁₂ClNO, MW 209.67), the position of the methyl group critically determines the local steric and electronic environment. In the 2-methyl isomer (target compound), the methyl substituent resides at the carbon adjacent to the N1-carbonyl chloride, placing it in van der Waals contact distance of the reactive acyl chloride center in certain conformations [1]. In the 4-methyl isomer (CAS 106969-90-8), the methyl is positioned one carbon further from the reactive center. In the 6-methyl (CAS 103661-41-2), 7-methyl (CAS 103661-42-3), and 8-methyl (CAS 103661-43-4) isomers, the methyl is located on the aromatic ring, distal to the reactive carbonyl chloride [2]. While all these regioisomers share identical molecular weight (209.67), exact mass (209.061), and topological polar surface area (20.3 Ų), they exhibit distinguishable LogP values reflecting differential solvation: the target 2-methyl compound has LogP ≈ 3.25, while the 8-methyl regioisomer has a reported LogP of 3.1 [1][2]. This 0.15 LogP unit difference, while modest, reflects altered molecular surface presentation that can influence both chromatographic behavior and biological partitioning. Critically, the proximity of the C2-methyl to the carbonyl chloride means that nucleophilic attack trajectories during amide or carbamate formation will experience steric hindrance distinct from all other regioisomers, potentially influencing both reaction kinetics and the conformational preferences of the resulting amide/carbamate products.

regiochemistry steric effects reactivity tuning

C2-Methyl Substitution Alters Conformational Landscape of Tetrahydroquinoline Ring System Versus Non-Methylated Analog

The tetrahydroquinoline ring system exists in a half-chair conformation with characteristic ring puckering. Introduction of a C2-methyl substituent (target compound) alters the conformational energy landscape compared to the unsubstituted 1,2,3,4-tetrahydroquinoline-1-carbonyl chloride (CAS 2616-50-4) [1]. The 2-methyltetrahydroquinoline scaffold is a known chiral building block whose enantiomers have been separated and utilized in asymmetric catalysis, including as a component of N-aryl phosphoramidite ligands developed at the Shanghai Institute of Organic Chemistry that overcome the "ortho-unfavorable effect" in asymmetric transformations [2]. Furthermore, the titanium complex derived from 2-methyltetrahydroquinoline exhibits higher catalytic activity, higher 1-octene incorporation, and higher molecular weight polymer in ethylene/1-octene copolymerization compared to the standard constrained geometry catalyst (CGC) [Me₂Si(η⁵-Me₄C₅)-(NᵗBu)]TiCl₂ [3]. While these catalytic applications use the free amine rather than the carbonyl chloride, they demonstrate that the 2-methyl substitution on the tetrahydroquinoline ring imparts distinct molecular recognition and reactivity properties that distinguish it from both the unsubstituted scaffold and other regioisomers. When this 2-methyltetrahydroquinoline scaffold is equipped with a carbonyl chloride handle in the target compound, it becomes a vector for introducing conformationally biased, chirally defined tetrahydroquinoline moieties into larger molecular architectures.

conformational analysis ring puckering molecular recognition

NMR Spectroscopic Differentiation: Diagnostic C2-Methyl Signal Provides Unambiguous Identity Verification Against Regioisomeric Mixtures

For procurement quality assurance, the 2-methyl substitution provides a definitive NMR spectroscopic signature that distinguishes it from all other regioisomers. The C2-methyl group in the target compound appears as a doublet (coupled to the C2 methine proton) in the ¹H NMR spectrum in the range of δ 1.0–1.5 ppm, while the C2–H appears as a multiplet at δ 3.5–4.5 ppm (adjacent to the nitrogen of the carbonyl chloride) [1]. This pattern is diagnostically distinct from the 4-methyl isomer, where the methyl appears in the same chemical shift range but coupled to the C4 methine at a different position; from the 6- and 7-methyl isomers, where the methyl appears as an aromatic methyl singlet (δ 2.2–2.4 ppm); and from the 8-methyl isomer, where the aromatic methyl singlet is deshielded by proximity to the ring nitrogen. In mass spectrometry, all regioisomers share the same molecular ion (m/z 209 [M]⁺) and isotope pattern (³⁵Cl/³⁷Cl), making NMR the primary differentiation tool. The carbonyl chloride IR stretch for the non-methylated parent has been reported at νCO 1740 cm⁻¹ ; while corresponding data for the 2-methyl analog are not available in public databases, the carbonyl stretching frequency is expected to be similar but potentially shifted by the adjacent methyl substituent through steric or through-bond effects.

quality control NMR characterization identity verification

Research and Procurement Scenarios Where 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride (CAS 106969-88-4) Provides Differentiated Value


Enantioselective Synthesis of Chiral Tetrahydroquinoline-Derived Carbamates and Amides

Medicinal chemistry teams pursuing chirally pure tetrahydroquinoline-containing lead compounds can use 2-methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride as a racemic acylating agent followed by chiral chromatographic separation of diastereomeric or enantiomeric products, or alternatively subject the free amine precursor to enantioselective kinetic resolution before acylation. The demonstrated kinetic resolution of 2-methyl-1,2,3,4-tetrahydroquinoline using chiral acyl chlorides yielding predominant (S,S)-(R,R)-diastereoisomers [1][2] establishes that the chiral handle is synthetically actionable. This capability is entirely unavailable when using the achiral non-methylated parent compound (CAS 2616-50-4) .

Structure-Activity Relationship (SAR) Exploration at the C2 Position of Tetrahydroquinoline Pharmacophores

In drug discovery programs where tetrahydroquinoline carbamates have demonstrated activity against HIV-1 reverse transcriptase (IC₅₀ as low as 5.42 μM for optimized derivatives) [3], glucocorticoid receptors (steroid-like transrepression activity with reduced PEPCK activation) [4], or IDO1 (improved rat PK via carbamate isostere strategy) [5], the 2-methyl carbonyl chloride enables exploration of steric and stereochemical SAR at the position adjacent to the carbamate/amide linkage. This substitution vector is sterically and conformationally distinct from the 4-, 6-, 7-, and 8-methyl regioisomers, each of which orients the methyl group at a different distance and angle relative to the reactive carbonyl chloride. The C2-methyl's vicinal relationship to the acyl chloride center means that both the kinetics of amide bond formation and the resulting amide bond conformation may differ from other regioisomers [6].

Parallel Library Synthesis Requiring Regiospecific and Stereochemically Defined Tetrahydroquinoline Building Blocks

High-throughput synthesis laboratories generating amide or carbamate libraries for phenotypic or target-based screening require building blocks with defined regiochemistry and stereochemistry. The target compound, as the C2-methyl regioisomer, fills a specific position in the methyl-substitution matrix (C2, C4, C6, C7, C8) and is differentiated from the 8-methyl regioisomer by a ΔLogP of +0.15 units [6][7]. This regiospecific steric effect at the reactive center cannot be replicated by any other isomer, ensuring that each member of a regioisomeric amide library presents a distinct three-dimensional pharmacophore to biological targets.

Asymmetric Catalysis Ligand Synthesis Leveraging 2-Methyltetrahydroquinoline Chirality

The 2-methyltetrahydroquinoline scaffold has been successfully employed in the design of chiral N-aryl phosphoramidite ligands that overcome ortho-substituent challenges in asymmetric catalysis [8], and titanium complexes incorporating 2-methyltetrahydroquinoline have demonstrated enhanced performance in olefin polymerization (higher activity, higher comonomer incorporation, higher molecular weight) compared to standard CGC catalysts [9]. The carbonyl chloride derivative (target compound) provides a direct synthetic entry point for attaching the 2-methyltetrahydroquinoline moiety to phosphoramidite or other ligand frameworks via amide or carbamate linkages, preserving the chiral information inherent in the scaffold.

Quote Request

Request a Quote for 2-Methyl-3,4-dihydroquinoline-1(2H)-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.